molecular formula C18H16N6O B2599293 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide CAS No. 2097898-95-6

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide

Cat. No.: B2599293
CAS No.: 2097898-95-6
M. Wt: 332.367
InChI Key: RYIITUMRGXYKNE-UHFFFAOYSA-N
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Description

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide is a complex organic compound that features a unique combination of pyrazine, imidazole, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. One common approach involves the following steps:

    Synthesis of Pyrazine Moiety: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.

    Synthesis of Imidazole Moiety: The imidazole ring can be prepared via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling of Moieties: The pyrazine and imidazole moieties are then coupled using a suitable linker, such as ethylene, under conditions that promote the formation of the desired bond.

    Formation of Indole Carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-3-carboxamide: Similar structure but with a carboxamide group at the 3-position of the indole ring.

    N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-5-carboxamide: Similar structure but with a carboxamide group at the 5-position of the indole ring.

Uniqueness

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1H-indole-6-carboxamide is unique due to the specific positioning of the carboxamide group at the 6-position of the indole ring, which can influence its binding affinity and specificity towards certain biological targets. This unique positioning can result in distinct biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(14-2-1-13-3-4-20-15(13)11-14)23-8-10-24-9-7-22-17(24)16-12-19-5-6-21-16/h1-7,9,11-12,20H,8,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIITUMRGXYKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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